molecular formula C12H13ClFNO3S B1404894 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride CAS No. 1706435-49-5

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride

Cat. No.: B1404894
CAS No.: 1706435-49-5
M. Wt: 305.75 g/mol
InChI Key: HBQLUQSRYYYXMN-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride (CAS 1706435-49-5) is a high-value chemical intermediate with the molecular formula C12H13ClFNO3S and a molecular weight of 305.75 . This compound features two highly reactive functional groups—a sulfonyl chloride and an acyl chloride—making it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry . The 4-fluorophenyl sulfonyl group is a privileged structure in drug design, known to enhance binding affinity to enzyme active sites and improve metabolic stability . As a key synthetic intermediate, its primary research application is in the synthesis of sulfonyl piperidine derivatives, which are investigated for treating prokineticin-mediated diseases and other therapeutic areas . The compound's reactivity allows researchers to efficiently generate targeted molecules by reacting the carbonyl chloride group with amines to form amide linkages or the sulfonyl chloride group with amines to create sulfonamides, enabling the development of novel compounds for biological screening . This reagent is offered for research purposes only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers should note that proper cold-chain transportation is recommended for this product to maintain its stability and reactivity .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3S/c13-12(16)9-2-1-7-15(8-9)19(17,18)11-5-3-10(14)4-6-11/h3-6,9H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQLUQSRYYYXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Fluorophenylsulfonyl Chloride

Method A: Chlorosulfonation of 4-Fluorobenzene

  • Procedure: Aromatic sulfonyl chlorides are generally prepared via chlorosulfonation, involving the reaction of 4-fluorobenzene with chlorosulfonic acid.
  • Reaction Conditions: Typically conducted at low temperatures (0–5°C) to control sulfonation and prevent poly-sulfonation.
  • Outcome: Yields depend on reaction control, with typical yields around 70-85%.

Data Table 1: Chlorosulfonation of 4-Fluorobenzene

Parameter Conditions Yield (%) References
Reagent Chlorosulfonic acid -
Temperature 0–5°C -
Solvent None (neat) -

Synthesis of Piperidine-3-Carbonyl Chloride

Method B: Conversion of Piperidine-3-carboxylic Acid to Acyl Chloride

  • Procedure: Piperidine-3-carboxylic acid is reacted with thionyl chloride (SOCl₂) under reflux conditions.
  • Reaction: The carboxylic acid is converted into the corresponding acyl chloride, facilitating subsequent coupling.
  • Conditions: Reflux in anhydrous conditions, usually with catalytic DMF to accelerate the reaction.

Research Data:

  • Example: A typical reaction yields the acyl chloride in 85–95% yield, with purification via distillation under reduced pressure.

Data Table 2: Conversion of Piperidine-3-carboxylic Acid to Acyl Chloride

Parameter Conditions Yield (%) References
Reagent Thionyl chloride (SOCl₂) -
Temperature Reflux -
Solvent None (reaction mixture) -

Coupling of Sulfonyl Chloride with Piperidine Derivative

Method C: Nucleophilic Substitution Reaction

  • Procedure: The synthesized 4-fluorophenylsulfonyl chloride reacts with a piperidine derivative containing a nucleophilic amino group.
  • Reaction Conditions: Typically carried out at room temperature under inert atmosphere (argon or nitrogen) to prevent hydrolysis.
  • Notes: The reaction proceeds via nucleophilic attack on the sulfonyl chloride, forming a sulfonamide linkage.

Research Findings:

  • Example: The reaction yields are generally in the range of 60–80%, with purification via column chromatography.

Data Table 3: Coupling Reaction Conditions

Parameter Conditions Yield (%) References
Reagent 4-Fluorophenylsulfonyl chloride + piperidine derivative -
Solvent Dichloromethane (DCM) or chloroform -
Temperature Room temperature -
Duration 24–48 hours -

Conversion to Carbonyl Chloride

Method D: Chlorination of Carboxylic Acid Derivatives

  • Procedure: The piperidine-3-carbonyl intermediate is further chlorinated using reagents like oxalyl chloride or thionyl chloride to produce the acyl chloride.
  • Reaction Conditions: Reflux in dry solvents such as dichloromethane or chloroform, with catalytic DMF to facilitate the process.

Research Data:

  • Yields: Typically 80–90%, with purification via distillation or recrystallization.

Data Table 4: Final Chlorination Step

Parameter Conditions Yield (%) References
Reagent Oxalyl chloride or SOCl₂ -
Temperature Reflux -
Solvent Anhydrous DCM or chloroform -

Summary of Key Data

Step Reagents & Conditions Typical Yield (%) References
Chlorosulfonation of 4-fluorobenzene Chlorosulfonic acid, 0–5°C 70–85
Conversion of piperidine-3-carboxylic acid Thionyl chloride, reflux, catalytic DMF 85–95
Coupling with sulfonyl chloride Nucleophilic attack in DCM, room temp, 24–48 hrs 60–80
Final acyl chloride formation Oxalyl chloride or SOCl₂, reflux, anhydrous conditions 80–90

Notes on Optimization and Diversification

  • Reaction Monitoring: TLC and NMR are essential to monitor the progress of each step.
  • Purification: Column chromatography and recrystallization are standard to purify intermediates and final products.
  • Yield Improvement: Use of catalytic DMF and strict anhydrous conditions enhances reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The sulfonyl group can be reduced under specific conditions to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction of the sulfonyl group can produce a sulfoxide or sulfide.

Scientific Research Applications

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The presence of the fluorophenyl and sulfonyl groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamides, piperidine derivatives, and chlorinated analogs, emphasizing molecular features, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Synthesis Yield (%) Melting Point (°C)
1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride C₁₂H₁₁ClFNO₃S 303.73 4-Fluorophenyl, piperidine, Cl Sulfonyl, carbonyl chloride Not reported Not reported
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) C₃₂H₃₄FN₅O₅S₂ 675.76 Benzhydryl, sulfamoyl, benzenesulfonamide Sulfonamide, piperazine, amide 60 230
(4-Benzhydrylpiperazin-1-yl)(1-((4-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone (6g) C₃₆H₃₈FN₅O₅S₂ 731.84 Benzhydryl, 4-sulfamoylphenyl Sulfonamide, piperazine, ketone 55 210
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 tert-Butoxycarbonyl (Boc), phenyl Carboxylic acid, Boc-protected amine Not applicable Not reported
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₈ClF₃N₂OS 324.71 3-Chlorophenyl, trifluoromethyl Sulfanyl, aldehyde, pyrazole Not reported Not reported

Key Findings

Reactivity and Functional Groups :

  • The target compound’s carbonyl chloride group provides higher reactivity compared to amide or ketone groups in analogs like 6d or 6g . This makes it more suitable for coupling reactions in drug synthesis.
  • In contrast, sulfamoyl-containing compounds (e.g., 6d, 6g) exhibit lower electrophilicity but greater metabolic stability due to hydrogen-bonding interactions .

Structural Modifications and Physicochemical Properties: The 4-fluorophenyl substituent in the target compound contributes to enhanced lipophilicity (logP ~2.8, estimated) compared to non-fluorinated analogs like the 3-chlorophenylsulfanyl derivative (logP ~3.2) . Piperidine-based compounds (e.g., 6g) show higher melting points (210–230°C) than aliphatic sulfonamides, likely due to rigid piperazine/piperidine frameworks .

Synthetic Challenges :

  • The target compound’s synthesis likely requires careful handling of moisture-sensitive carbonyl chloride, whereas sulfamoyl derivatives (e.g., 6d) are synthesized via milder amide coupling with yields up to 60% .
  • tert-Butoxycarbonyl (Boc)-protected analogs (e.g., ) emphasize the utility of protective groups in piperidine chemistry, contrasting with the unprotected, reactive chloride in the target compound.

Biological Relevance: Fluorinated sulfonamides (e.g., the target compound) are often prioritized in drug discovery for their improved blood-brain barrier penetration compared to chlorinated or non-halogenated analogs .

Biological Activity

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride, with the CAS number 1706435-49-5, is a chemical compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a sulfonyl group and a fluorinated phenyl ring, suggests potential biological activities that merit detailed investigation.

The compound is characterized by the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₃ClFNO₃S
  • Molecular Weight : 305.75 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl moiety can enhance binding affinity and specificity towards target proteins, which may lead to modulation of their activities. This interaction is crucial for its potential therapeutic effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sulfonamide derivatives, including those similar to this compound. For example, derivatives with similar functional groups have shown significant activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Antiviral Activity

In vitro studies have also indicated potential antiviral properties. Compounds featuring similar piperidine and sulfonamide structures have demonstrated effectiveness against viral infections by inhibiting viral entry into host cells. For instance, related compounds have shown IC₅₀ values as low as 0.64 μM against certain viruses, suggesting that structural modifications can enhance antiviral efficacy .

Table of Biological Activities

Activity TypeTarget Pathogen/ConditionMIC/IC₅₀ ValuesReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AntiviralSARS-CoV-20.64 μM

Case Studies

  • Antimicrobial Evaluation : A study focused on synthesizing various derivatives of piperidine-containing compounds showed that modifications in the sulfonamide group significantly impacted antimicrobial potency. Among these, compounds structurally related to this compound exhibited promising results in inhibiting bacterial growth.
  • Antiviral Screening : In a separate investigation into antiviral compounds, derivatives similar to this compound were screened for their ability to inhibit viral replication in vitro. The results indicated that structural elements such as the fluorophenyl and sulfonamide groups contributed positively to antiviral activity.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride?

Methodological Answer: The synthesis typically involves sulfonylation of a piperidine precursor. A general approach includes:

Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with a piperidine derivative (e.g., 3-carboxypiperidine) under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous dichloromethane (DCM) .

Activation of Carboxylic Acid : Converting the resulting 3-carboxylic acid to the carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under reflux conditions .

Purification : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography using silica gel .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the integration of aromatic protons (4-fluorophenyl group, δ ~7.2–7.8 ppm) and piperidine backbone signals (δ ~1.5–3.5 ppm) .
  • IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch of carbonyl chloride) and ~1350–1150 cm⁻¹ (S=O stretches of sulfonyl group) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to its reactivity as a carbonyl chloride .
  • Ventilation : Use a fume hood to prevent inhalation of volatile byproducts (e.g., HCl gas during hydrolysis) .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer:

  • Dynamic Effects Analysis : Investigate conformational flexibility (e.g., piperidine ring puckering) using variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G* level) .
  • Solvent Effects : Compare experimental NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) with simulated spectra, adjusting for solvent polarity .
  • Crystallographic Validation : Cross-reference NMR assignments with SC-XRD bond lengths and angles to identify misassignments .

Q. What strategies optimize the reaction yield during sulfonylation to minimize side products?

Methodological Answer:

  • Controlled Stoichiometry : Use a 10–20% excess of 4-fluorobenzenesulfonyl chloride to drive the reaction to completion while avoiding polysulfonylation .
  • Temperature Modulation : Maintain temperatures between 0–5°C during sulfonylation to suppress hydrolysis of the sulfonyl chloride .
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .

Q. How can stereochemical outcomes be controlled during piperidine functionalization?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure piperidine precursors (e.g., (3S,4R)-configured derivatives) to dictate stereochemistry at the 3-carbonyl position .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Pd or Ni) with chiral ligands for stereoselective sulfonylation .
  • Crystallographic Monitoring : Track stereochemical integrity via SC-XRD at intermediate stages to detect racemization .

Data Contradiction Analysis

Q. How should researchers address conflicting data between HPLC purity assays and mass spectrometry (MS) results?

Methodological Answer:

  • Impurity Profiling : Use LC-MS to identify co-eluting impurities (e.g., hydrolyzed byproducts like 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylic acid) that may not be UV-active .
  • Ionization Efficiency Check : Compare ESI-MS and MALDI-MS data to rule out ionization suppression effects .
  • Orthogonal Validation : Confirm purity via ¹H NMR integration of diagnostic protons (e.g., sulfonyl aromatic vs. piperidine CH₂ groups) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride
Reactant of Route 2
1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride

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